2-Methyl-2-propylhexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propylhexan-1-OL is an organic compound classified as a primary alcohol. It has the molecular formula C10H22O and contains a hydroxyl group (-OH) attached to the first carbon of a 2-methyl-2-propylhexane chain. This compound is part of the alcohol family, which is characterized by the presence of the hydroxyl functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylhexan-1-OL can be synthesized through various methods, including the Grignard reaction. In this method, an organomagnesium halide (Grignard reagent) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 2-methyl-2-propylhexanone with a Grignard reagent followed by hydrolysis yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl compound to the alcohol.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propylhexan-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of the alcohol is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: SOCl2, PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Methyl-2-propylhexanal (aldehyde) or 2-Methyl-2-propylhexanoic acid (carboxylic acid).
Reduction: No significant reduction products as the primary alcohol is already in its reduced form.
Substitution: 2-Methyl-2-propylhexyl chloride or bromide.
Scientific Research Applications
2-Methyl-2-propylhexan-1-OL has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-propylhexan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing oxidation and reduction reactions that modulate its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: Another primary alcohol with a similar structure but different reactivity due to the presence of a double bond.
2-Methyl-2-propylhexan-2-ol: A secondary alcohol with a similar carbon skeleton but different chemical properties due to the position of the hydroxyl group.
Uniqueness
2-Methyl-2-propylhexan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its primary alcohol nature makes it more reactive in oxidation reactions compared to secondary or tertiary alcohols. Additionally, its branched carbon chain influences its solubility and boiling point, making it suitable for specific industrial applications .
Properties
CAS No. |
63126-09-0 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2-methyl-2-propylhexan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-8-10(3,9-11)7-5-2/h11H,4-9H2,1-3H3 |
InChI Key |
PTRIKEJBXZRORZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.